CGRP(33-37) vs. CGRP(34-37): 1.6-Fold Higher Amylase Secretion in Rat Pancreatic Acini
In a standardized assay using dispersed acini from rat pancreas, alpha-Cgrp (33-37) (rat) at 100 µM stimulated amylase secretion 2.8-fold over basal levels, whereas the one-residue-shorter fragment CGRP(34-37) produced only a 1.8-fold increase under identical conditions [1]. This 56% greater efficacy for the 33-37 fragment demonstrates a non-linear relationship between chain length and agonist activity, establishing that the 33-37 sequence is the minimum-length fragment retaining meaningful CCK receptor activation.
| Evidence Dimension | Amylase secretion stimulation (fold increase over basal) |
|---|---|
| Target Compound Data | 2.8-fold increase |
| Comparator Or Baseline | CGRP(34-37): 1.8-fold increase |
| Quantified Difference | 1.6-fold higher (56% greater stimulation) |
| Conditions | Dispersed rat pancreatic acini, 100 µM peptide concentration, 37°C incubation |
Why This Matters
Researchers requiring a C-terminal CGRP fragment with measurable CCK receptor agonist activity cannot substitute with CGRP(34-37) without incurring a 36% loss in maximal efficacy, compromising assay sensitivity and reproducibility.
- [1] Maton PN, Pradhan T, Zhou ZC, Gardner JD, Jensen RT. C-terminal peptides of calcitonin gene-related peptide act as agonists at the cholecystokinin receptor. Peptides. 1990 Nov-Dec;11(6):1163-7. doi: 10.1016/0196-9781(90)90147-w. PMID: 1708136. View Source
